molecular formula C8H10O2 B1606838 3-Methoxy-2-methylphenol CAS No. 6971-52-4

3-Methoxy-2-methylphenol

Cat. No. B1606838
CAS RN: 6971-52-4
M. Wt: 138.16 g/mol
InChI Key: SIRZAUFJHUZRTI-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylphenol, also known by its IUPAC name, is a chemical compound with the molecular formula C8H10O2 . It has a molecular weight of 138.17 . The compound is liquid in its physical form .


Molecular Structure Analysis

The InChI code for 3-Methoxy-2-methylphenol is 1S/C8H10O2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

One documented reaction involving 3-Methoxy-2-methylphenol is its condensation with 2-ethoxyvinylphosphonic dichloride in dioxane in the presence of trifluoroacetic acid. This reaction results in the formation of 5,13-dimethoxy-4,14-dimethyl-1-phospha-2,16-dioxatetracyclo[7.7.1.03,8.010,15]heptadeca-3,5,7,10,12,14-hexaene 1-oxide and 2-hydroxy-7-methoxy-8-methyl-2-oxobenzo .


Physical And Chemical Properties Analysis

3-Methoxy-2-methylphenol is a liquid . It has a molecular weight of 138.17 .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 3-Methoxy-2-methylphenol is used as a chemical compound in various scientific research.
    • Results : The outcomes of these studies can also vary widely, but the compound’s intriguing properties contribute to breakthroughs in various fields.
  • Reaction with 2-ethoxyvinylphosphonic dichloride

    • Application : 3-Methoxy-2-methylphenol has been used in a reaction with 2-ethoxyvinylphosphonic dichloride .
    • Method of Application : The reaction was carried out in dioxane in the presence of trifluoroacetic acid .
    • Results : The reaction resulted in the formation of 5,13-dimethoxy-4,14-dimethyl-1-phospha-2,16-dioxatetracyclo [7.7.1.0 3,8 .0 10,15 ]heptadeca-3,5,7,10,12,14-hexaene 1-oxide and 2-hydroxy-7-methoxy-8-methyl-2-oxobenzo [ e ]-1,2-oxophosphorine .
  • HPLC Column Testing

    • Application : 2-Methoxy-3-methylphenol is used in testing High Performance Liquid Chromatography (HPLC) columns .
    • Method of Application : The compound is run through the HPLC column to test its performance .
    • Results : The results can help in assessing the efficiency of the HPLC column .
  • Intermediate in Chemical Production

    • Application : 3-Methoxy-2-methylphenol is used as an intermediate in the production of other chemicals .
    • Results : The outcomes of these studies can also vary widely, but the compound’s intriguing properties contribute to breakthroughs in various fields .
  • ChemicalBook

    • Application : ChemicalBook is a platform that provides chemical industry users with a variety of information about 3-Methoxy-2-methylphenol .
    • Method of Application : Users can access the platform to get information about the properties, chemical formula, molecular formula, density, boiling point, melting point, MSDS, use, action, toxicity, price, manufacturer, use, upstream raw materials, downstream products, etc .
    • Results : The platform provides comprehensive information about 3-Methoxy-2-methylphenol, which can be used for various research and industrial applications .
  • MilliporeSigma

    • Application : MilliporeSigma provides a variety of documents related to 3-Methoxy-2-methylphenol .
    • Method of Application : Users can access the platform to get MSDS, related peer-reviewed papers, technical documents, similar products, and more .
    • Results : The platform provides comprehensive information about 3-Methoxy-2-methylphenol, which can be used for various research and industrial applications .

Safety And Hazards

The compound is toxic if swallowed, in contact with skin, and if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

3-methoxy-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRZAUFJHUZRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290102
Record name 3-Methoxy-2-methylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-methylphenol

CAS RN

6971-52-4
Record name 3-Methoxy-2-methylphenol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-methylphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-methoxy-2-methyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Methoxy-2-methyl-phenol was prepared according to published procedure: J. Org. Chem. 55, 5, 1990, 1469. To a solution of 2.0 g (50 mmol) NaOH and 2-methylresorcinol (6.2 g, 50 mmol) in water (50 mL), dimethylsulfate (4.8 mL, 50 mmol) was added at 95° C. over 30 min, then reaction was stirred for 2 h at 95° C. After cooling to RT, the reaction mixture was poured into aqueous NaOH (8.0 g in 200 ml H2O). Extracted with Et2O (2×100 mL). The aqueous phase was acidified with 5 N aq. HCl, extracted with Et2O (2×100 mL), extracts were dried over Na2SO4 and evaporated. The residue was purified on SiO2 (200 g) column, hexane—EtOAc (0 to 20%). Yield 3.37 g (24.0 mmol, 49%), colorless oil.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-3-(methyloxy)aniline (Intermediate 58, 1.31 g) in H2SO4 (6 M, 100 mL) was added portionwise NaNO2 (794 mg, 11 mmol) at 0° C. The mixture was stirred for another 2 hours at 40° C. and water (100 mL) was added. The resulting mixture was extracted with ethyl acetate (3 times 100 mL) and the combined ethyl acetate phases were dried and evaporated. The residue was purified by silica gel column chromatography (PE:EtOAc=5:1) to afford the title compound as a solid (569 mg).
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
794 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 18.0 mL of concentrated sulfuric acid in 90 mL water was added to a solution of 4.69 g (26.0 mmol) of 2-acetoxy-6-methoxytoluene in 360 mL ethanol and heated and stirred on a 120° C. oil bath for 36 minutes. The reaction mixture which had been allowed to stand at room temperature overnight was transferred to a separatory funnel, extracted with 50 mL and 20 mL of toluene, and after the combined organic layers were washed with 30 mL of water, 30 mL of 5% sodium hydrogen carbonate aqueous solution and 30 mL of water twice, the solvent was evaporated to obtain 3.15 g of title compound.
Quantity
18 mL
Type
reactant
Reaction Step One
Name
2-acetoxy-6-methoxytoluene
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.